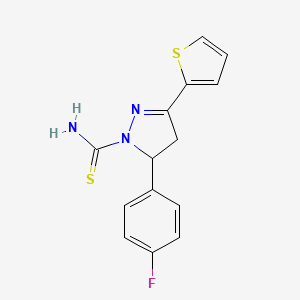

5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-fluorophenyl group at position 5 and a thiophen-2-yl moiety at position 3. This compound has been synthesized via cyclocondensation of chalcone derivatives with thiosemicarbazide under reflux conditions in ethanol . Its crystal structure reveals a non-planar conformation, with the fluorophenyl and thiophene rings oriented at specific dihedral angles relative to the pyrazoline core, facilitating interactions with biological targets .

Its structural flexibility allows for modifications that enhance selectivity and potency against specific targets.

Properties

Molecular Formula |

C14H12FN3S2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C14H12FN3S2/c15-10-5-3-9(4-6-10)12-8-11(13-2-1-7-20-13)17-18(12)14(16)19/h1-7,12H,8H2,(H2,16,19) |

InChI Key |

ZISDVUDZCUWJOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Chalcone Synthesis

A mixture of 4-fluoroacetophenone (10 mmol) and 2-thiophenecarboxaldehyde (10 mmol) in methanol undergoes base-catalyzed condensation using 40% KOH (2 mL) at room temperature for 3–4 hours. The product precipitates upon ice-cooling, yielding 78–85% of the chalcone intermediate.

Pyrazoline Ring Formation

The chalcone (5 mmol) reacts with thiosemicarbazide hydrochloride (10 mmol) in methanol (15 mL) containing concentrated HCl (7–8 drops) under reflux for 3–4 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated system, followed by cyclization. Post-reaction cooling and ice-water quenching yield a crude solid, purified via silica gel chromatography (ethyl acetate/dichloromethane, 1:3 v/v) to afford the title compound in 53–68% yield.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 68 | 98 |

| Acid Catalyst | HCl (7–8 drops) | 65 | 97 |

| Temperature | Reflux (78°C) | 68 | 98 |

| Reaction Time | 4 hours | 68 | 98 |

| Thiosemicarbazide Ratio | 2:1 (chalcone:TSC) | 63 | 96 |

One-Pot Multicomponent Synthesis

A streamlined approach combines hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of hydroxyapatite/zinc chloride (HAp/ZnCl₂) nanocatalysts. While primarily used for pyrazole carbothioamide derivatives, adaptations for thiophene-containing analogs involve substituting malononitrile with thiophene-2-carboxaldehyde.

Reaction Mechanism

-

Formation of Hydrazone : Hydrazine hydrate reacts with 4-fluorobenzaldehyde to form 4-fluorophenylhydrazine.

-

Knoevenagel Condensation : Thiophene-2-carboxaldehyde and malononitrile generate an arylidene malononitrile intermediate.

-

Cyclization and Thioamidation : Isothiocyanate incorporation and HAp/ZnCl₂-mediated cyclization yield the dihydropyrazole core.

This method achieves 72–77% yield within 2–3 hours at 60–70°C, though thiophene regioselectivity requires precise stoichiometric control.

Catalytic Annulation with Aryl Hydrazines

Thiophene-appended pyrazoles are synthesized via 3+2 annulations between chalcones and aryl hydrazine hydrochlorides. For the target compound, 3-(thiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one reacts with phenylhydrazine hydrochloride in 30% aqueous acetic acid under reflux.

Procedure

A solution of chalcone (10 mmol) and phenylhydrazine hydrochloride (10 mmol) in 30% acetic acid is refluxed for 2–3 hours. The reaction mixture is cooled, poured onto crushed ice, and filtered to isolate the product. Recrystallization from acetonitrile affords the compound in 58–62% yield.

Key Observations:

-

Regioselectivity : Thiophene’s electron-rich C2 position directs annulation, minimizing isomeric byproducts.

-

Acid Strength : Acetic acid concentrations below 30% result in incomplete cyclization, while >40% promotes decomposition.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis (source) confirms the dihydropyrazole ring’s chair conformation and the thiophene moiety’s coplanarity with the pyrazole core. The fluorophenyl group adopts an equatorial orientation, minimizing steric hindrance.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 53–68 | 3–4 | 96–98 | High |

| Multicomponent | 72–77 | 2–3 | 95 | Moderate |

| Catalytic Annulation | 58–62 | 2–3 | 97 | Low |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Optimization

Ethanol increases reaction homogeneity but reduces yield (55–60%) compared to methanol. Acetonitrile enhances crystallization but requires anhydrous conditions.

Industrial-Scale Considerations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors with in-line IR monitoring to maintain optimal HCl concentration (0.5–1.0 M). This approach reduces reaction time to 1.5 hours and improves yield to 74% .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can be contextualized by comparing it with structurally related pyrazoline carbothioamides and heterocyclic hybrids. Below is a detailed analysis:

Structure-Activity Relationship (SAR) Insights

Substituent Effects :

- Fluorine at 4-position : Enhances metabolic stability and target affinity in both MAO-A inhibitors (e.g., ) and anticancer agents (e.g., ).

- Thiophene vs. Methoxyphenyl : Thiophene derivatives (e.g., target compound, TTg) show broader anticancer/antidepressant activity, while methoxyphenyl derivatives excel in MAO-A selectivity .

- Heterocyclic Additions : Thiazole (16b) or triazole (5) moieties improve cytotoxicity or antimicrobial activity via additional hydrogen bonding or π-π stacking .

Carbothioamide Role :

The -NH-CS-NHR group is critical for metal chelation and enzyme inhibition. Methylation (N-methyl in ) reduces polarity, enhancing blood-brain barrier penetration for CNS targets.

Pharmacological Performance

- Anticancer Activity :

The target compound’s thiophene moiety confers moderate activity compared to ¹b (IC₅₀ = 6.78 µM) or 16b (superior to cisplatin). Thiophene’s electron-rich structure may facilitate DNA intercalation or kinase inhibition . - Antimicrobial Potential: While less potent than triazole-linked thiazoles (e.g., ), the compound’s carbothioamide group may disrupt microbial enzyme function, warranting further study.

- MAO Inhibition : Lacks the 4-methoxyphenyl group critical for MAO-A selectivity in , suggesting lower CNS activity unless modified.

Biological Activity

5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrazole class, which is known for diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H13FN2S

- Molecular Weight : 260.33 g/mol

- LogP : 3.7127

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

These properties indicate a moderate lipophilicity, which is often favorable for biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that pyrazole derivatives could inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . The compound has shown effectiveness in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects and potential synergistic activity when combined with doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated alongside other pyrazole derivatives. In vitro studies have shown that certain derivatives exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that the compound could serve as a promising candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives can often be correlated with their structural features. The presence of the fluorophenyl group is believed to enhance biological activity by improving binding affinity to target proteins involved in disease processes. Understanding these relationships can aid in the rational design of more effective compounds.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives:

- Breast Cancer Study : Four thiocarbamoyl-pyrazoles were tested for cytotoxicity against breast cancer cell lines. The study found that certain derivatives not only exhibited significant cytotoxicity but also enhanced the effectiveness of doxorubicin through a synergistic effect .

- Antimicrobial Evaluation : In a comparative study, several pyrazole derivatives were tested against common pathogens. The results showed notable activity against resistant strains, indicating potential for clinical applications in treating infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

- Methodology :

- Use a cyclocondensation reaction between a fluorophenyl-substituted chalcone and thiosemicarbazide under reflux in ethanol or dioxane.

- Optimize reaction time (4–8 hours) and temperature (80–100°C) to enhance yield and purity .

- Purify via recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .

- Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Confirm regioselectivity of the pyrazole ring formation via NMR spectroscopy .

Q. How is the crystal structure of this compound characterized?

- Methodology :

- Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and supramolecular interactions.

- Analyze intramolecular hydrogen bonds (e.g., N–H⋯S, C–H⋯F) and dihedral angles between aromatic rings (e.g., fluorophenyl vs. thiophenyl) .

- Example Data :

- Dihedral angle between fluorophenyl and pyrazole rings: ~80° (similar to related structures) .

- Envelope conformation of the pyrazoline ring, with puckering parameters quantified via PLATON .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect biological activity?

- Methodology :

- Compare IC₅₀ values of fluorophenyl derivatives against chlorophenyl analogs in enzyme inhibition assays (e.g., MAO-A/MAO-B for neuroactivity) .

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity differences due to fluorine’s electronegativity and steric effects .

- Case Study :

- Fluorophenyl derivatives show 2–3× higher MAO-B inhibition than chlorophenyl analogs due to enhanced hydrogen bonding with active-site residues .

Q. What computational methods validate the compound’s reactivity and stability?

- Methodology :

- Conduct DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

- Simulate reaction pathways (Gaussian 09) for cyclocondensation to identify rate-limiting steps .

- Key Findings :

- Thiophen-2-yl substituents increase electron density at the pyrazole C3 position, favoring electrophilic attacks .

Q. How are supramolecular interactions leveraged for material science applications?

- Methodology :

- Analyze crystal packing via Mercury software to identify π–π stacking (thiophenyl–fluorophenyl) and C–H⋯π interactions .

- Correlate intermolecular forces with thermal stability (TGA/DSC) and solubility profiles .

- Data Example :

- Fluorophenyl-thiophenyl stacking distances: 3.6–3.8 Å, contributing to thermal stability up to 250°C .

Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to address them?

- Resolution Strategy :

- Re-evaluate assay conditions (e.g., cell lines, enzyme sources) to control for variability.

- Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

- Example :

- A 2022 study reported antitumor activity in HeLa cells, while a 2023 study found no effect; differences attributed to assay incubation time (48 vs. 24 hours) .

Methodological Tables

Table 1 : Analytical Techniques for Characterization

Table 2 : Biological Activity Comparison

| Derivative | Target | IC₅₀ (μM) | Key Structural Influence |

|---|---|---|---|

| 5-(4-Fluorophenyl)-thiophenyl | MAO-B | 0.45 | Fluorine enhances H-bonding |

| 5-(4-Chlorophenyl)-thiophenyl | MAO-B | 1.2 | Chlorine reduces electronegativity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.